molecular formula C155H248N50O48S8 B1573998 Purotoxin-1

Purotoxin-1

Cat. No.: B1573998
Attention: For research use only. Not for human or veterinary use.
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Description

Purotoxin-1 (PT-1) is a 35-amino acid peptide toxin originally isolated from the venom of the Central Asian spider Geolycosa sp. It is recognized as a highly potent and selective inhibitor of P2X3 purinergic receptors, which are ATP-gated ion channels prominently expressed in sensory neurons and play a key role in the pathophysiology of pain . Its mechanism of action involves allosterically modulating the P2X3 receptor, dramatically slowing the recovery of the channel from its desensitized state and thereby effectively inhibiting its function . This action is exceptionally selective, as studies demonstrate that this compound, even at concentrations of 100 nM, has no significant effect on a range of other voltage-gated sodium, potassium, or calcium channels, nor on TRPV1 receptors or other P2X receptor subtypes such as P2X2 and heteromeric P2X2/3 . This makes it a unique pharmacological tool for dissecting P2X3-specific signaling. The primary research value of this compound lies in its potent antinociceptive properties. In vivo behavioral studies on rat models of inflammatory pain have shown that intraplantar injection of this compound effectively reduces thermal hyperalgesia and suppresses nocifensive behavior in response to irritants like formalin and capsaicin . Its analgesic efficacy is comparable to established P2X3-targeting drugs but at significantly lower doses, highlighting its remarkable potency . For researchers, this compound is supplied as a white lyophilized powder with a documented purity of >97% and is soluble in water and saline buffers . The spatial structure of the peptide, stabilized by four disulfide bridges, has been determined and is available in the RCSB PDB (2KGU) . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C155H248N50O48S8

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Tyr-Cys3-Ala-Glu-Lys-Gly-Ile-Arg-Cys10-Asp-Asp-Ile-His-Cys15-Cys16-Thr-Gly-Leu-Lys-Cys21-Lys-Cys23-Asn-Ala-Ser-Gly-Tyr-Asn-Cys30-Val-Cys32-Arg-Lys-Lys-NH2Length (aa): 35

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Purotoxin 1

Historical Context of Purotoxin-1 Discovery

This compound was first identified as a novel peptide from the venom of the Central Asian spider Geolycosa sp. smartox-biotech.comresearchgate.netnih.govrcsb.orgresearchgate.net. Its discovery was a notable advancement in the field of toxinology, as it was the first natural molecule found to have a powerful and selective inhibitory effect on P2X3 receptors. rcsb.orgmdpi.com These receptors, located in mammalian sensory neurons, are crucial in various physiological processes. rcsb.orgmdpi.com Research on purotoxins began in the early 2000s under the guidance of Eugene Grishin and was later advanced by Alexander Vassilevski at the Institute of Bioorganic Chemistry. ibch.ru This pioneering work laid the foundation for further investigation into the therapeutic potential of P2X inhibitors. mdpi.com

Methodologies for Purification and Initial Identification from Biological Matrices

The isolation and characterization of this compound from the crude venom of its source organism involve a multi-step process combining chromatographic and spectroscopic techniques.

Chromatographic Techniques for Isolation

The initial step in purifying this compound from the spider venom involves fractionation using chromatographic methods. nih.govacs.org Reverse-phase high-pressure liquid chromatography (RP-HPLC) is a key technique employed for this purpose. nih.govacs.orgplos.org In a typical procedure, the crude venom is diluted and loaded onto a C18 RP-HPLC column. nih.govacs.org The components are then separated and eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing trifluoroacetic acid. nih.govacs.orgplos.org Fractions are collected and can be further purified using orthogonal chromatography techniques, like cation exchange chromatography, to isolate the pure peptide. acs.orgplos.org

Spectroscopic Methods for Preliminary Characterization

Once purified, spectroscopic methods are essential for the preliminary characterization of this compound. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is used to determine the molecular weight of the peptide. nih.govacs.orgplos.orgresearchgate.net This technique provides a rapid and accurate mass determination, confirming the presence of the target molecule. nih.govacs.orgplos.orgresearchgate.net Further structural information, including the determination of the three-dimensional structure in solution, can be obtained using nuclear magnetic resonance (NMR) spectroscopy. ibch.ruplos.org The amino acid sequence of the peptide is typically determined through a combination of Edman degradation and mass spectrometry. researchgate.net

Identification of the Biological Source and Related Species

This compound is a naturally occurring peptide found in the venom of certain species of wolf spiders.

Taxonomic Classification of Producer Organisms (e.g., Geolycosa sp., Alopecosa marikovskyi)

The primary source from which this compound was originally isolated is a spider belonging to the genus Geolycosa, specifically a species found in Central Asia. smartox-biotech.comresearchgate.netnih.govrcsb.orgresearchgate.netmdpi.comsb-peptide.comfrontiersin.orgnih.govmdpi.comresearchgate.net Spiders of the Geolycosa genus are part of the Lycosidae family, commonly known as wolf spiders. wikipedia.orgontosight.aispiderid.combritannica.com Another wolf spider, Alopecosa marikovskyi, has also been identified as a producer of this compound. rcsb.orgresearchgate.netuniprot.orgmdpi.comrcsb.org

Table 1: Taxonomic Classification of this compound Producing Spiders

Taxonomic RankGeolycosa sp.Alopecosa marikovskyi
KingdomAnimaliaAnimalia
PhylumArthropodaArthropoda
ClassArachnidaArachnida
OrderAraneaeAraneae
FamilyLycosidaeLycosidae
GenusGeolycosaAlopecosa
Speciessp.marikovskyi

Ecological Niche of Source Species

Geolycosa spiders, often referred to as burrowing wolf spiders, are typically found in sandy or loose soil environments which are suitable for digging their characteristic burrows. plantiary.com These burrows serve as a refuge from predators and extreme weather conditions. plantiary.com Their habitats include grasslands, deserts, and open woodlands. ontosight.aiplantiary.com They are primarily nocturnal hunters, often ambushing prey from the entrance of their burrows. plantiary.com The diet of Geolycosa spiders mainly consists of small insects, and they play a role in controlling insect populations within their ecosystems. plantiary.com

Alopecosa species, also in the wolf spider family, are often found in habitats with higher vegetation cover. diva-portal.org Like other wolf spiders, they are active hunters. britannica.com The ecological role of these spiders includes being both predators of insects and other small arthropods, and prey for larger animals, thus contributing to the food web. plantiary.com

Structural Elucidation and Conformational Dynamics of Purotoxin 1

Primary Amino Acid Sequence Determination

Purotoxin-1 is a single-chain polypeptide composed of 35 amino acid residues. researchgate.netnih.gov Its primary sequence has been determined to be: Gly-Tyr-Cys-Ala-Glu-Lys-Gly-Ile-Arg-Cys-Asp-Asp-Ile-His-Cys-Cys-Thr-Gly-Leu-Lys-Cys-Lys-Cys-Asn-Ala-Ser-Gly-Tyr-Asn-Cys-Val-Cys-Arg-Lys-Lys-NH2 . tocris.commedchemexpress.com The C-terminus of the peptide is amidated. tocris.commedchemexpress.com The sequence contains eight cysteine residues, which are critical for its three-dimensional structure. creative-peptides.comnih.gov

AttributeDetails
Full SequenceGly-Tyr-Cys-Ala-Glu-Lys-Gly-Ile-Arg-Cys-Asp-Asp-Ile-His-Cys-Cys-Thr-Gly-Leu-Lys-Cys-Lys-Cys-Asn-Ala-Ser-Gly-Tyr-Asn-Cys-Val-Cys-Arg-Lys-Lys-NH2
Short SequenceGYCAEKGIRCDDIHCCTGLKCKCNASGYNCVCRKK-NH2

Disulfide Bridge Connectivity and Inhibitor Cystine Knot (ICK) Motif Analysis

The eight cysteine residues in this compound form four intramolecular disulfide bonds. researchgate.netnih.gov The specific connectivity of these bridges has been identified as Cys3-Cys16, Cys10-Cys21, Cys15-Cys32, and Cys23-Cys30. smartox-biotech.comresearchgate.nettocris.commedchemexpress.com

A significant feature of this compound's structure is the presence of an Inhibitor Cystine Knot (ICK) motif. mdpi.com This motif is a common structural scaffold found in many spider venom toxins, providing them with remarkable chemical, thermal, and biological stability. mdpi.com The ICK motif is characterized by a ring formed by two disulfide bonds and the intervening backbone, which is then threaded by a third disulfide bond, creating a pseudo-knot. mdpi.com In this compound, three of its four disulfide bonds (Cys3-Cys16, Cys10-Cys21, and Cys15-Cys32) form this highly stable core. nih.govmdpi.com The fourth disulfide bond (Cys23-Cys30) creates an additional loop. nih.gov This structural arrangement is crucial for maintaining the toxin's specific three-dimensional shape and, consequently, its biological activity. researchgate.net

Three-Dimensional Structural Resolution Techniques

The three-dimensional structure of this compound has been determined primarily through solution-based and computational methods.

The solution structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This powerful technique allows for the elucidation of the three-dimensional structure of molecules in solution, which closely mimics their native environment. The PDB ID for the spatial structure of this compound in water is 2KGU. ibch.rumdpi.compnas.org

Computational modeling and molecular dynamics simulations have been used to complement experimental data from NMR. These methods provide insights into the conformational dynamics and stability of the toxin. For instance, the structure of a related toxin, Purotoxin-2, was also studied using NMR spectroscopy and revealed a modular design with a rigid N-terminal ICK domain and a flexible C-terminal domain. rcsb.orgmdpi.comnih.gov Such studies on homologous toxins can provide valuable comparative information for understanding the structural and dynamic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological function. For this compound, these studies are crucial for identifying the key amino acid residues responsible for its potent and selective inhibition of P2X3 receptors.

The selective inhibitory action of this compound on P2X3 receptors is a key aspect of its biological activity. smartox-biotech.comcreative-peptides.comresearchgate.net It has been shown to have negligible effects on P2X2 and P2X2/3 receptors. tocris.com This selectivity is attributed to its unique three-dimensional structure, stabilized by the ICK motif. researchgate.net The ICK framework provides a stable scaffold upon which specific residues are displayed in the correct orientation to interact with the receptor. mdpi.com Alterations to this structure, such as the reduction of disulfide bonds, would likely lead to a loss of activity. The potent antinociceptive properties observed in animal models of inflammatory pain underscore the therapeutic potential of this specific molecular architecture. researchgate.nettocris.commedchemexpress.com

Molecular Mechanism of Action and Receptor Pharmacology of Purotoxin 1

Selective Targeting of Purinergic P2X3 Receptors

Purotoxin-1 is distinguished by its remarkable selectivity for the P2X3 receptor subtype, a key player in nociception. creative-peptides.comsmartox-biotech.comnih.gov This specificity makes it a valuable tool for studying the physiological roles of P2X3 receptors and a potential lead compound for the development of novel analgesics. nih.govnih.gov

Ligand Binding Dynamics and Receptor Subtype Specificity

This compound demonstrates a potent and selective inhibitory action on P2X3 receptors, with an IC50 value of approximately 12 nM. researchgate.nettocris.com Its high affinity for P2X3 receptors is underscored by the observation that a concentration of 100 nM is sufficient to cause a complete and predictable suppression of currents mediated by these receptors. creative-peptides.com Studies have confirmed that at this concentration, this compound has no discernible effect on other P2X receptor subtypes, such as P2X2 and the heterodimeric P2X2/3 receptors. smartox-biotech.comtocris.comnih.gov

The selectivity of this compound for P2X3 was demonstrated in studies on cultured rat dorsal root ganglion (DRG) neurons, where P2X3 receptors are the predominant ATP-sensitive receptors. smartox-biotech.com Activation of these receptors with ATP and the P2X3-selective agonist α,β-methylene-ATP highlighted the specific inhibitory effect of the toxin on P2X3-mediated currents. smartox-biotech.comsb-peptide.com This exclusivity of action positions this compound as a unique modulator capable of distinguishing between closely related P2X receptor subtypes. creative-peptides.com

Allosteric Modulation of P2X3 Receptor Gating and Desensitization Kinetics

The inhibitory mechanism of this compound is not a simple channel block but rather a complex allosteric modulation of the receptor's gating and desensitization properties. researchgate.netnih.gov It exerts its effects in a state-dependent manner, with a more pronounced action on desensitized receptors. researchgate.netnih.gov

This compound dramatically slows the recovery from desensitization, a process by which the receptor returns to a resting, activatable state after agonist-induced inactivation. nih.govresearchgate.net This concentration-dependent prolongation of the desensitized state effectively inhibits subsequent receptor activation. creative-peptides.comresearchgate.net Interestingly, while this compound strongly inhibits desensitized receptors, it can produce a small potentiating effect on non-desensitized receptors upon initial, brief applications of an agonist. creative-peptides.comresearchgate.net However, with prolonged agonist exposure in the presence of the toxin, this potentiation shifts to a profound inhibition. creative-peptides.com

This complex pharmacology suggests that this compound stabilizes a high-affinity desensitized state of the P2X3 receptor. nih.govescholarship.org Kinetic modeling supports a cyclic scheme where the receptor can transition into a desensitized state, and this compound appears to promote and prolong this state. nih.gov Studies using subthreshold concentrations of agonists to induce high-affinity desensitization have shown that this compound significantly enhances this effect, causing a 3-4-fold decrease in the IC50 of the agonist. smartox-biotech.comnih.gov

Cellular and Subcellular Modulatory Effects

The selective action of this compound on P2X3 receptors translates into specific modulatory effects at the cellular and subcellular levels, particularly within sensory neurons where these receptors are prominently expressed. researchgate.netnih.gov

Impact on Ion Flux and Membrane Potential in Sensory Neurons

By modulating P2X3 receptors, this compound directly influences ion currents in primary sensory neurons, such as those in the dorsal root ganglia (DRGs). creative-peptides.comnih.gov P2X3 receptors are ATP-gated cation channels, and their activation leads to an influx of ions, primarily Na+ and Ca2+, causing membrane depolarization and the initiation of action potentials, which are the basis of pain signaling. scielo.br

This compound's inhibition of P2X3 receptors, primarily by locking them in a desensitized state, prevents this ion influx in response to ATP. creative-peptides.comresearchgate.net This leads to a downregulation of the activity of primary afferent sensory neurons, thereby dampening pain signals at their origin. nih.gov The complete suppression of P2X3-mediated currents at a concentration of 100 nM this compound demonstrates its powerful effect on ion flux in these neurons. creative-peptides.comsmartox-biotech.com

Differentiation from Effects on Other Voltage-Gated Channels (e.g., NaV, KV, CaV) and TRPV1

A key aspect of this compound's pharmacological profile is its high specificity, not only among purinergic receptors but also in comparison to other major classes of ion channels involved in sensory neuron excitability. smartox-biotech.comresearchgate.net Extensive patch-clamp experiments on isolated sensory neurons have shown that this compound, even at a saturating concentration of 100 nM, does not evoke any changes in the ion currents mediated by several types of voltage-gated channels. smartox-biotech.comresearchgate.net

Specifically, no inhibitory or modulatory effects were observed on:

Voltage-gated sodium channels (NaV)

Voltage-gated potassium channels (KV)

Voltage-gated calcium channels (CaV)

Furthermore, this compound was found to be ineffective against the capsaicin-sensitive receptor-channel complex, Transient Receptor Potential Vanilloid 1 (TRPV1), another crucial component of the nociceptive pathway. smartox-biotech.comresearchgate.net This lack of off-target effects on other key ion channels highlights the remarkable selectivity of this compound for the P2X3 receptor. creative-peptides.comresearchgate.net

Table 1: Selectivity Profile of this compound on Various Ion Channels
Ion Channel TargetEffect of this compound (at 100 nM)Reference
P2X3 ReceptorPotent Inhibition creative-peptides.comsmartox-biotech.com
P2X2 ReceptorNo Effect smartox-biotech.comtocris.com
P2X2/3 HeteromerNo Effect smartox-biotech.comtocris.comnih.gov
Voltage-Gated Sodium (NaV) ChannelsNo Effect smartox-biotech.comresearchgate.net
Voltage-Gated Potassium (KV) ChannelsNo Effect smartox-biotech.comresearchgate.net
Voltage-Gated Calcium (CaV) ChannelsNo Effect smartox-biotech.comresearchgate.net
TRPV1 ChannelNo Effect smartox-biotech.comresearchgate.net

Downstream Signaling Pathways and Cellular Responses

The modulation of P2X3 receptors by this compound initiates a cascade of events that ultimately influence cellular responses, particularly those related to pain and inflammation. smartox-biotech.comnih.gov The primary downstream effect of P2X3 receptor inhibition is the suppression of nociceptive signaling. uea.ac.uk

Activation of P2X3 receptors by ATP released during tissue damage or inflammation triggers membrane depolarization in nociceptive neurons. nih.govscielo.br This electrical signal propagates along the neuron to the central nervous system, where it is perceived as pain. scielo.br By inhibiting P2X3 receptors, this compound effectively blocks this initial step in the pain pathway. nih.gov

Biosynthesis and Post Translational Modification of Purotoxin 1

Elucidation of Precursor Peptides and Gene Sequences

The production of Purotoxin-1 begins with the synthesis of a larger, inactive precursor protein. mdpi.com Transcriptomic analyses of venom glands from various spiders have provided insight into the structure of these precursors. In the spider Lycosa poonaensis, for instance, a contig (m.1192) was identified that encodes a precursor protein with high similarity to this compound from Alopecosa marikovskyi. mdpi.comnih.gov Similarly, studies on the fishing spider Dolomedes sulfurous revealed putative toxin precursors with 74% sequence identity to this compound. plos.org

These precursor peptides typically exhibit a conserved three-domain structure:

Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum (ER) for secretion. mdpi.commdpi.com This region is relatively conserved and usually consists of 16-25 amino acids. plos.org

Propeptide: An intervening sequence located between the signal peptide and the mature toxin. This region is often acidic and is cleaved off during the maturation process. mdpi.commdpi.comnih.gov

Mature Toxin: The final, biologically active peptide sequence of this compound, which in this case is a 35-amino acid polypeptide. researchgate.netresearchgate.net

Cleavage of the propeptide from the mature toxin is guided by specific recognition sequences. mdpi.comnih.gov Research has shown that the precursors of many spider venom peptides, including those similar to this compound, are flanked by a Processing Quadruplet Motif (PQM) at the N-terminus of the mature peptide and an inverted Processing Quadruplet Motif (iPQM) at the C-terminus. mdpi.comnih.govplos.org While the mature toxin sequences show high conservation across different spider species, the signal and propeptide regions exhibit lower sequence identity, suggesting they may be more specific to particular spider families. mdpi.com

Table 1: General Structure of this compound Precursor Peptide
DomainDescriptionKey Features
Signal PeptideN-terminal sequence (16-25 residues)Directs protein to secretory pathway. mdpi.commdpi.com
PropeptideAcidic intervening sequenceContains cleavage signals (e.g., PQM) for enzymatic processing. mdpi.comnih.govplos.org
Mature ToxinFinal active peptide (35 residues)Contains the inhibitor cystine knot (ICK) motif with four disulfide bonds. researchgate.netchem-soc.si

Enzymatic Pathways Involved in Maturation and Processing

The transformation of the this compound precursor into its final, active form is a multi-step process mediated by a suite of enzymes within the venom gland. nih.gov This maturation pathway ensures the correct folding, disulfide bonding, and proteolytic cleavage required for functionality.

The key enzymatic steps include:

Signal Peptidase Cleavage: Upon entry into the endoplasmic reticulum, the N-terminal signal peptide is removed by a signal peptidase. nih.gov

Disulfide Bond Formation: this compound has a complex structure stabilized by four disulfide bonds. researchgate.net The formation and correct arrangement of these bonds are catalyzed by enzymes such as Protein Disulfide-Isomerase (PDI), which is located in the ER. mdpi.com This ensures the peptide adopts its characteristic inhibitor cystine knot (ICK) fold. chem-soc.si

Propeptide Excision: The propeptide is excised by specific proteases. A venom gland-specific serine protease, known as PQM protease, recognizes and cleaves at the PQM site to release the N-terminus of the mature toxin. mdpi.comnih.gov

C-terminal Processing: Following the cleavage of the propeptide, additional processing at the C-terminus may occur. Carboxypeptidases can remove basic residues, such as arginine, from the C-terminus of the immature peptide. nih.gov

C-terminal Amidation: A common final modification for many venom peptides is C-terminal amidation. mdpi.com This reaction is catalyzed by a two-enzyme complex called Peptidylglycine α-amidating Monooxygenase (PAM). mdpi.com The PAM complex first hydroxylates the C-terminal glycine (B1666218) residue, which is then lysed to produce the amidated C-terminus of the mature toxin.

Table 2: Key Enzymes in this compound Maturation
EnzymeFunctionLocation/Step
Signal PeptidaseRemoves the N-terminal signal peptide. nih.govEndoplasmic Reticulum (ER)
Protein Disulfide-Isomerase (PDI)Catalyzes the formation of correct disulfide bonds. mdpi.comEndoplasmic Reticulum (ER)
PQM ProteaseCleaves the propeptide at the PQM site to release the mature peptide. mdpi.comnih.govVenom Gland Secretory Pathway
CarboxypeptidaseRemoves C-terminal amino acid residues. nih.govVenom Gland Secretory Pathway
Peptidylglycine α-amidating Monooxygenase (PAM)Catalyzes C-terminal amidation. mdpi.comVenom Gland Secretory Pathway

Genetic Basis of Biosynthesis (Conceptual)

Conceptually, the genetic foundation for this compound biosynthesis is rooted in gene evolution within spider venom arsenals. The presence of highly similar toxin precursors across different spider genera, such as Geolycosa, Alopecosa, and Dolomedes, suggests that these toxin genes originated from a common ancestor. plos.orgmdpi.com

The evolution of these toxins is likely driven by a process of gene duplication followed by neofunctionalization. An ancestral toxin gene undergoes duplication, creating a redundant copy. This copy is then subject to different evolutionary pressures and can accumulate mutations over time. These mutations can lead to the development of novel toxins with altered potency, selectivity, or function.

This evolutionary model is supported by transcriptomic data. For example, the high sequence identity (80%) observed between this compound and the toxin CsTx-26 from Cupiennius salei in their mature regions points to a conserved functional core. mdpi.com In contrast, the signal and propeptide sequences show significantly lower identity, indicating faster evolution in these regions, which are involved in processing rather than direct toxic activity. mdpi.com The independent evolution of novel toxins in different spider lineages from shared ancestral genes highlights the dynamic nature of venom composition. plos.org

Advanced Methodologies in Purotoxin 1 Research

Electrophysiological Techniques for Ion Channel Characterization (e.g., Patch-Clamp)

Electrophysiological studies have been fundamental in defining the specific activity of Purotoxin-1 on its target ion channel, the P2X3 receptor. The patch-clamp technique, a gold-standard method for studying ion channel currents, has been central to this characterization. smartox-biotech.comsb-peptide.com

Researchers utilized patch-clamp experiments on cultured dorsal root ganglion (DRG) neurons from rats to investigate the effects of PT1. researchgate.netrcsb.org These studies revealed that this compound selectively and potently inhibits P2X3 receptor channels. researchgate.netrcsb.org In one key finding, a 100 nM concentration of PT1 was shown to fully inhibit P2X3-mediated currents. researchgate.netrcsb.org

The high selectivity of this compound was demonstrated through further patch-clamp analysis. researchgate.netrcsb.org At a concentration of 100 nM, PT1 did not cause any changes in the ion currents of voltage-gated sodium, potassium, or calcium channels. researchgate.netphysiology.org It was also shown to be ineffective on capsaicin-sensitive TRPV1 receptors. researchgate.netrcsb.org The specificity for the P2X3 subtype was confirmed by testing its effects on related purinergic receptors; PT1 did not affect P2X2 or heteromeric P2X2/3 receptors, which are the other primary ATP-sensitive receptors found on DRG neurons. researchgate.netrcsb.org This high degree of selectivity makes this compound a unique tool for studying the specific roles of the P2X3 receptor. rcsb.org Another electrophysiological method, the two-electrode voltage clamp (TEVC), has also been employed in the broader screening of P2X3 receptor antagonists. ibch.ru

Table 1: Electrophysiological Findings for this compound

TechniqueCell TypeTarget ChannelPT1 ConcentrationObserved EffectReference
Patch-ClampRat Dorsal Root Ganglion (DRG) NeuronsP2X3100 nMFull inhibition of current researchgate.netrcsb.org
Patch-ClampRat Dorsal Root Ganglion (DRG) NeuronsVoltage-gated Na+, K+, Ca2+ channels100 nMNo effect researchgate.netphysiology.org
Patch-ClampRat Dorsal Root Ganglion (DRG) NeuronsTRPV1100 nMNo effect researchgate.netrcsb.org
Patch-ClampRat Dorsal Root Ganglion (DRG) NeuronsP2X2, P2X2/3100 nMNo effect researchgate.netrcsb.org

High-Throughput Screening (HTS) Platforms for Receptor Modulator Discovery

The discovery of novel P2X receptor modulators, inspired by the action of toxins like this compound, has been accelerated by the development of high-throughput screening (HTS) platforms. nih.govresearchgate.net These platforms allow for the rapid, automated testing of large libraries of compounds, such as those found in animal venoms, for activity against specific biological targets. univr.it

Quantitative, fluorescent-based HTS assays have been specifically designed for screening animal venoms against ligand-gated P2X receptors. nih.govresearchgate.net These assays are typically performed in 96-well or higher-density microplate formats, enabling the simultaneous screening of numerous venoms against multiple P2X receptor subtypes, including P2X3. nih.govresearchgate.netunivr.it To ensure specific detection, these screens often utilize engineered cell lines, such as human astrocytoma (1321N1) or human embryonic kidney (HEK293) cells, that are made to stably express a specific human P2X receptor subtype. researchgate.netnih.gov

The HTS workflow generally involves a multi-step process:

Primary Screening: Crude venoms are screened to identify initial "hits" that modulate the activity of the target receptor. researchgate.net

Hit Confirmation and Fractionation: Venoms identified as hits are fractionated, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the complex mixture into simpler fractions. researchgate.net

Secondary Screening: The fractions are then re-screened in the HTS assay to identify the specific fraction containing the active component. researchgate.net

In these screening campaigns, known P2X3 antagonists like this compound are often used as positive controls to validate the assay's performance. nih.gov This HTS-based approach has proven to be a powerful tool in the hit generation process for discovering new P2X modulators from the vast chemical diversity of natural sources. researchgate.net

Spectroscopic and Biophysical Techniques for Ligand-Receptor Interaction Analysis

Understanding the precise interaction between this compound and the P2X3 receptor at a molecular level is crucial for rational drug design. Spectroscopic and computational biophysical techniques have provided significant insights into the toxin's structure and its binding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been the primary technique used to determine the three-dimensional structure of this compound in an aqueous solution. nih.govresearchgate.netmdpi.com The resulting structure, available in the Protein Data Bank (PDB ID: 2KGU), revealed that PT1 is a 35-residue peptide containing four disulfide bonds. mdpi.com Three of these bonds form a classic inhibitor cystine knot (ICK) motif, a structural feature common to many spider toxins that confers significant stability. The structure of a related homolog, Purotoxin-2, was also elucidated by NMR, showing a modular design with a knottin domain and a C-terminal helix that facilitates membrane anchoring. nih.gov

Molecular Docking studies have been used to computationally model the binding of antagonists to the P2X3 receptor. ibch.ru These computational simulations help to predict how this compound might fit into the receptor's binding pocket and identify key amino acid residues involved in the interaction. These features are thought to constitute the peptide's pharmacophore, the essential part of its structure for pharmacological activity. While direct experimental data from techniques like X-ray crystallography of the PT1-P2X3 complex, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) for this compound are not extensively detailed in available research, NMR and molecular modeling have been pivotal in building our current understanding of its structure-function relationship.

Table 2: Structural and Biophysical Data for this compound

TechniqueSubjectKey FindingPDB IDReference
Solution NMR SpectroscopyThis compoundDetermined 3D structure in water; confirmed 35 amino acids and 4 disulfide bonds forming an ICK motif.2KGU nih.govresearchgate.netmdpi.com
Molecular DockingP2X3 Receptor AntagonistsProvides models for how ligands like PT1 bind to the receptor's allosteric site.N/A ibch.ru

Omics Technologies in Venom Gland Analysis (e.g., Transcriptomics, Proteomics)

The discovery and characterization of this compound and its homologs are deeply rooted in the application of "omics" technologies, particularly transcriptomics and proteomics. These high-throughput techniques, collectively known as venomics, provide a comprehensive profile of the molecules produced in a spider's venom gland.

Transcriptomics involves the large-scale sequencing of messenger RNA (mRNA) from the venom glands. Using next-generation sequencing technologies like Illumina, researchers can generate extensive cDNA libraries. This allows for the identification of the precursor sequences of toxins, including the signal peptide, pro-peptide, and mature toxin regions. Transcriptomic analyses of spiders from the Lycosidae family, which includes Geolycosa sp., have been instrumental in identifying the gene encoding this compound and discovering a large family of related purotoxin homologs. smartox-biotech.comrcsb.orgresearchgate.net

Proteomics , the large-scale study of proteins, is used to analyze the composition of the secreted venom itself. Techniques such as mass spectrometry are used to identify the mature peptide toxins present in the venom. rcsb.org This analysis confirms that the toxins encoded by the transcriptome are indeed translated and processed.

The combination of these two approaches, often called proteotranscriptomics , is particularly powerful. It allows scientists to match the actual peptides found in the venom (proteome) to their genetic blueprints (transcriptome), providing a complete picture of the venom's components and revealing the diversity of toxin families. rcsb.org

Genetic Engineering Approaches for Recombinant Production

The limited availability of this compound from natural spider venom necessitates methods for its production in larger quantities for research and potential therapeutic development. Genetic engineering offers a robust solution for producing recombinant this compound. rcsb.org

The production of recombinant this compound has been successfully achieved using the bacterium Escherichia coli as an expression system. rcsb.org To overcome challenges associated with producing a small, disulfide-bonded peptide, researchers designed several genetic constructs. These constructs involved fusing the gene for this compound to a larger, more stable carrier protein, which aids in proper expression and folding.

Four different expression vectors were created, each with a different fusion partner:

pTRX-PT1: Fused with thioredoxin (Trx)

pCBD-PT1: Fused with a chitin-binding domain (CBD)

pGyrA-PT1: Fused with the GyrA intein

pDnaB-PT1: Fused with the DnaB mini-intein from Synechocystis sp.

Of these, the construct utilizing the DnaB mini-intein as a fusion partner (pDnaB-PT1) proved to be the most efficient for production. rcsb.org

Table 3: Expression Constructs for Recombinant this compound Production

Vector NameCarrier ProteinExpression SystemEfficiencyReference
pTRX-PT1Thioredoxin (Trx)E. coli- rcsb.org
pCBD-PT1Chitin-Binding Domain (CBD)E. coli- rcsb.org
pGyrA-PT1GyrA InteinE. coli- rcsb.org
pDnaB-PT1DnaB Mini-InteinE. coliMost Efficient rcsb.org

Following the selection of the most effective expression vector, the production process was further refined. The laboratory method using the E. coli C3030/pDnaB-PT1 producer strain was optimized and scaled up. This effort led to the development of a pilot technology capable of producing significant quantities of the recombinant peptide. Through this optimized process, researchers were able to generate six grams of recombinant this compound. The final product had a confirmed pharmacological purity suitable for use in preclinical trials, demonstrating the success of these genetic engineering and bioprocess optimization strategies.

Purotoxin 1 As a Research Tool and Lead Compound Concept

Utility as a Selective Pharmacological Probe for P2X3 Receptor Research

Purotoxin-1 is a highly potent and selective modulator of the P2X3 receptor, an ion channel activated by extracellular adenosine (B11128) triphosphate (ATP) that plays a crucial role in nociception (the sensory nervous system's response to harmful or potentially harmful stimuli). smartox-biotech.comresearchgate.nettocris.com This selectivity is a key feature that distinguishes it as an invaluable research tool. creative-peptides.com

Key Research Findings on PTx-1 Selectivity:

High Potency and Selectivity: PTx-1 exhibits a potent inhibitory effect on P2X3 receptors, with a reported half-maximal inhibitory concentration (IC50) of approximately 12 nM. researchgate.nettocris.comnih.gov Critically, it shows negligible effects on other closely related P2X receptor subtypes, such as P2X2 and the heteromeric P2X2/3 receptors. tocris.comcreative-peptides.com This high degree of selectivity allows researchers to specifically probe the function of P2X3 receptors without confounding effects from other purinergic receptors.

Distinct Mechanism of Action: The peptide exerts its inhibitory action by dramatically prolonging the desensitization of P2X3 receptors. researchgate.netcreative-peptides.com This means that after the receptor is activated by ATP, PTx-1 prevents it from quickly returning to a state where it can be reactivated. This unique modulatory effect provides a specific way to study the desensitization process of P2X3 channels.

Lack of Off-Target Effects: Patch-clamp experiments have demonstrated that this compound does not have any significant inhibitory effect on various voltage-gated ion channels, including sodium, potassium, and calcium channels, nor on the capsaicin-sensitive TRPV1 receptor. smartox-biotech.comsb-peptide.com This clean pharmacological profile further solidifies its utility as a specific probe for P2X3.

The selective nature of this compound has been instrumental in elucidating the role of P2X3 receptors in pain pathways. smartox-biotech.comresearchgate.net Studies using PTx-1 in animal models of inflammatory pain have shown that it possesses potent antinociceptive properties, reducing thermal hyperalgesia. researchgate.netscielo.brnih.gov This effect is comparable to other known P2X3 antagonists but achieved at a much lower concentration, highlighting its potency. smartox-biotech.comnih.gov

Interactive Data Table: Specificity of this compound
Target Receptor/ChannelEffect of this compoundConcentrationCitation
P2X3 Receptor Potent Modulator (Inhibition)IC50 ~12 nM researchgate.nettocris.comnih.gov
P2X2 Receptor Negligible EffectNot Applicable tocris.comcreative-peptides.com
P2X2/3 Receptor Negligible EffectNot Applicable tocris.comcreative-peptides.com
Voltage-gated Na+ channels No Inhibitory Effect100 nM smartox-biotech.com
Voltage-gated K+ channels No Inhibitory Effect100 nM smartox-biotech.com
Voltage-gated Ca2+ channels No Inhibitory Effect100 nM smartox-biotech.com
TRPV1 Receptor No Inhibitory Effect100 nM smartox-biotech.comsb-peptide.com

Conceptual Framework for this compound Analogues in Target-Based Discovery

The unique structure and potent activity of this compound make it an attractive lead compound for the development of novel analgesics targeting the P2X3 receptor. researchgate.net Its peptide nature, however, presents challenges for therapeutic development, such as potential instability and poor oral bioavailability. Therefore, the focus has shifted towards using PTx-1 as a conceptual framework for designing improved analogues.

Rational Design Strategies for Enhanced Selectivity and Potency

Rational drug design aims to create new molecules with improved properties based on the knowledge of the biological target. For this compound analogues, this involves modifying its structure to enhance its selectivity and potency for the P2X3 receptor. uq.edu.au

Structure-Activity Relationship (SAR) Studies: By systematically altering the amino acid sequence of this compound and observing the effects on its activity, researchers can identify key residues responsible for its interaction with the P2X3 receptor. This information is crucial for designing more potent and selective analogues.

Computational Modeling: Molecular modeling and docking studies can provide insights into the binding site of this compound on the P2X3 receptor. This allows for the in-silico design of new molecules that are predicted to have a higher affinity and specificity for the target.

Molecular Scaffolding and Peptide Engineering Applications

The stable, disulfide-rich structure of this compound, known as an inhibitor cystine knot (ICK) motif, provides a robust scaffold for peptide engineering. researchgate.netmdpi.com This scaffold is resistant to enzymatic degradation, which is a desirable property for therapeutic peptides. researchgate.net

ICK Motif as a Scaffold: The ICK motif consists of a ring formed by two disulfide bonds and the intervening peptide backbone, with a third disulfide bond piercing the ring. mdpi.com This compact and stable structure can be used as a framework to present specific amino acid residues in a defined orientation for optimal interaction with the P2X3 receptor. researchgate.netmdpi.com

Peptide Engineering: Techniques such as site-directed mutagenesis can be employed to introduce specific amino acid substitutions into the this compound sequence. uq.edu.au The goal is to create analogues with improved pharmacokinetic properties, such as increased stability and reduced immunogenicity, while maintaining or even enhancing the desired pharmacological activity. The development of analogues, if optimized for specificity, potency, and stability, could lead to new treatments for pain. nih.gov

Bio-Inspired Approaches in Compound Development

The discovery of this compound itself is a prime example of a bio-inspired approach, where nature provides a starting point for drug discovery. nih.gov Spider venoms are a rich source of complex and highly specific bioactive peptides that have been refined through millions of years of evolution. nih.gov

Natural Product Libraries: The vast diversity of spider venoms represents a largely untapped resource for discovering novel P2X3 receptor modulators. Screening venom fractions from different spider species could lead to the identification of new peptides with unique properties. nih.gov For instance, purotoxin-2 (PT2), also isolated from Geolycosa sp. venom, modulates P2X3 receptors as well. researchgate.netnih.gov

Biomimetics: The structural and functional principles of this compound can inspire the design of synthetic small molecules or peptidomimetics that mimic its interaction with the P2X3 receptor. nih.gov This approach aims to capture the potent and selective activity of the natural peptide in a molecule with more favorable drug-like properties. The development of this compound homologs, such as the smaller PT6, demonstrates the potential of using a natural library of purotoxins to identify minimalistic structures with potent analgesic effects. ibch.ru

Future Directions and Emerging Avenues in Purotoxin 1 Research

Elucidation of Additional Molecular Targets or Modulatory Mechanisms

Purotoxin-1 is distinguished by its remarkable selectivity for the P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons. smartox-biotech.comibch.ru Extensive research, including patch-clamp experiments, has demonstrated that PT1 has a negligible effect on other related receptors and channels. smartox-biotech.comresearchgate.nettocris.com Studies have shown it does not inhibit voltage-gated sodium, potassium, or calcium channels, nor does it affect TRPV1 capsaicin-sensitive receptors. latoxan.comsb-peptide.comwindows.net Its modulatory action is complex, leading to a potent, concentration-dependent prolongation of P2X3 channel desensitization rather than a simple blockade. mdpi.com

Table 1: Investigated Molecular Targets of this compound
TargetReceptor/Channel TypeObserved Effect of this compoundReference
P2X3ATP-Gated Ion ChannelPotent and selective inhibition/modulation (IC50 ≈ 12 nM) tocris.commdpi.com
P2X2ATP-Gated Ion ChannelNegligible effect smartox-biotech.comtocris.com
P2X2/3 HeteromerATP-Gated Ion ChannelNegligible effect smartox-biotech.comtocris.com
Voltage-Gated Na+ ChannelsVoltage-Gated Ion ChannelNo inhibitory effect smartox-biotech.comsb-peptide.com
Voltage-Gated K+ ChannelsVoltage-Gated Ion ChannelNo inhibitory effect smartox-biotech.com
Voltage-Gated Ca2+ ChannelsVoltage-Gated Ion ChannelNo inhibitory effect smartox-biotech.com
TRPV1Transient Receptor Potential ChannelNo inhibitory effect latoxan.comsb-peptide.com

Exploration of Novel Biosynthetic Pathways and Enzymes

The natural production of complex venom peptides like this compound is a sophisticated biological process that is not yet fully understood. researchgate.net Spider toxins are typically synthesized as larger, inactive precursor proteins which include a signal peptide for secretion and a propeptide region that is cleaved off to yield the mature, active toxin. nih.gov This maturation process implies the crucial involvement of specific enzymes, such as proteases, within the venom gland. nih.govfrontiersin.org

A significant future direction in this compound research lies in unraveling its complete biosynthetic pathway. The integration of "omics" technologies is central to this effort. mdpi.comnih.gov Venom gland transcriptomics, which involves sequencing the messenger RNA (mRNA) within the gland, can identify the gene that codes for the this compound precursor. hortidaily.comasm.org This genetic blueprint can also help identify co-expressed enzymes, such as protein disulfide isomerases responsible for forming the toxin's four intricate disulfide bridges and the specific proteases that perform the final cleavage. nih.govfrontiersin.org

Furthermore, emerging technologies like venom gland organoids—lab-grown, three-dimensional cell cultures that mimic the venom gland—offer an unprecedented opportunity to study the synthesis, processing, and storage of this compound in a controlled environment. researchgate.netuq.edu.au Synthetic biology approaches, including the use of heterologous expression systems like genetically engineered bacteria to produce the toxin, will not only provide a sustainable source for research but also allow scientists to reconstruct the biosynthetic pathway outside of the spider itself, enabling detailed study of each enzymatic step. mdpi.comhortidaily.commdpi.com

Integration with Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological impact of this compound, research is moving beyond the study of a single target to a more holistic, systems-level understanding. researchgate.net The field of "venomics," which integrates genomics, transcriptomics, and proteomics, provides a comprehensive snapshot of the entire venom arsenal (B13267) of the Geolycosa spider, placing this compound within the context of its native biological milieu. mdpi.comnih.govnih.gov

Network pharmacology is a powerful computational approach that can map the known interactions of a compound onto the complex web of biological pathways in an organism. scielo.br For this compound, even with its high selectivity for P2X3, network pharmacology can predict the downstream consequences of modulating this crucial pain receptor. mdpi.com By understanding how the inhibition of P2X3 signaling cascades through cellular networks, researchers can better anticipate the full spectrum of its therapeutic effects and potential off-target influences.

The integration of these systems-level approaches will bridge the gap from the toxin's gene to its ultimate physiological function. mdpi.com This will enable the construction of detailed interaction maps and predictive models, accelerating the translation of this compound from a fascinating natural molecule into a rationally developed therapeutic agent. nih.gov

Ethical Considerations and Sustainable Sourcing in Toxin Research

As research into venom-derived compounds like this compound advances, the ethical considerations surrounding the use of animals become increasingly paramount. tailoredread.com Toxinology research must adhere to the guiding principles of the "3Rs": Replacement, Reduction, and Refinement. toxinology.orgforskningsetikk.noumn.edu

Replacement : The most significant ethical advance is the move away from animal-derived venom. The chemical synthesis of this compound and the development of recombinant expression systems (e.g., in bacteria) are key replacement strategies that provide a pure, consistent supply of the toxin without requiring spiders. hortidaily.commdpi.comstatedevelopment.qld.gov.au This circumvents the need for venom milking, a process that can be stressful for the animals. ajol.info In vitro methods, such as assays using cultured cells and organoids, also replace the need for animal testing for functional characterization. researchgate.netuq.edu.au

Reduction : When animal use is unavoidable (e.g., for certain in vivo studies), protocols must be optimized to use the minimum number of animals required to obtain statistically significant data. forskningsetikk.no

Refinement : For any research still involving the source spiders, such as initial discovery or genomic analysis, humane treatment is essential. This includes minimizing harm during collection and handling, and using anesthesia where appropriate for procedures like venom extraction. ajol.info

Sustainable sourcing is intrinsically linked to these ethical principles. Wild harvesting of spiders carries the risk of negative impacts on local ecosystems and species populations. nih.gov The low venom yield of most spiders further complicates sustainable collection. technologynetworks.comresearchgate.net Therefore, the future of this compound research and development is firmly rooted in laboratory-based production. By synthesizing the peptide, researchers not only ensure a reliable and ethical supply but also open the door to creating improved analogues, moving from the direct exploitation of a natural resource to sustainable, knowledge-based innovation. statedevelopment.qld.gov.au

Q & A

Q. What experimental models are most appropriate for studying Purotoxin-1’s effects on pain signaling?

Methodological Answer: this compound’s activity is typically studied using in vitro electrophysiological assays (e.g., rat dorsal root ganglion [DRG] neurons) to measure P2X3 receptor inhibition and in vivo rodent pain models (e.g., capsaicin-induced nociception). For specificity validation, compare its effects on P2X3 versus other ATP-gated receptors (e.g., P2X2, P2X2/3 heteromers) using ATP and α,β-methylene-ATP as agonists . Behavioral assays in rats (e.g., intradermal PT-1 administration) quantify antinociceptive effects relative to controls like A-317491, ensuring dose-response curves are established (e.g., 0.5 nmol PT-1) .

Q. How can researchers confirm this compound’s structural stability and purity in experimental settings?

Methodological Answer: Use mass spectrometry to verify peptide integrity (35 residues, 4 disulfide bonds) and HPLC to assess purity. For functional validation, perform cysteine-knot structural analysis via circular dichroism or NMR, as the inhibitory cystine knot motif is critical for P2X3 binding . Include positive controls (e.g., synthetic PT-1 standards) and validate receptor specificity by testing for off-target effects on TRPV1 or voltage-gated channels .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer: Apply non-linear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50 values (e.g., 12 nM for P2X3 inhibition). Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups in behavioral studies. Adhere to NIH preclinical reporting guidelines, including sample size justification and power analysis .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor specificity across species be resolved?

Methodological Answer: Employ orthogonal validation methods :

  • Use CRISPR/Cas9 to knock out P2X3 in heterologous systems (e.g., HEK293 cells) and test PT-1’s residual activity.
  • Perform cross-species comparative studies (e.g., human vs. rat DRG neurons) with controlled ATP concentrations (e.g., 10 µM ATP for P2X3 activation).
  • Apply single-channel recording to assess PT-1’s binding kinetics in different isoforms .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

Methodological Answer: Modify peptide formulation using cyclization or D-amino acid substitutions to reduce protease degradation. Assess stability via accelerated aging tests (e.g., 4°C, 25°C, and 37°C storage with HPLC monitoring). For in vivo studies, use sustained-release delivery systems (e.g., liposomal encapsulation) and measure plasma half-life via LC-MS/MS .

Q. How should researchers address discrepancies in PT-1’s antinociceptive efficacy between acute and chronic pain models?

Methodological Answer: Conduct time-course experiments to differentiate acute vs. sustained effects. For chronic models (e.g., neuropathic pain), combine PT-1 with transcriptomic profiling (RNA-seq) of DRG neurons to identify compensatory receptor upregulation. Use meta-analysis to reconcile conflicting data, ensuring covariates like dosing frequency and model selection (e.g., inflammatory vs. neuropathic) are standardized .

Q. What integrative approaches elucidate this compound’s downstream signaling pathways beyond P2X3 inhibition?

Methodological Answer: Combine phosphoproteomics (e.g., LC-MS/MS) with calcium imaging to map PT-1-induced signaling cascades. Validate findings using P2X3-knockout models to isolate off-target effects. For pathway crosstalk, apply pathway enrichment analysis (e.g., KEGG) to omics datasets and correlate with behavioral outcomes .

Data Contradiction & Reproducibility

Q. How can variability in PT-1’s inhibitory potency across electrophysiological assays be mitigated?

Methodological Answer: Standardize experimental conditions:

  • Use identical ATP concentrations (e.g., 10 µM) and voltage protocols (-100 mV to +20 mV).
  • Include internal controls (e.g., TNP-ATP as a P2X3 antagonist) in each experiment.
  • Report detailed methods for patch-clamp configurations (e.g., whole-cell vs. perforated patch) to enhance cross-lab reproducibility .

Q. What steps ensure reproducibility when translating PT-1 findings from rodents to human-derived models?

Methodological Answer: Utilize human iPSC-derived sensory neurons to validate PT-1’s efficacy in a human context. Perform parallel experiments in rodent and human tissues, controlling for receptor expression levels (qPCR/Western blot). Publish raw data and analysis pipelines in repositories like Zenodo to facilitate replication .

Methodological Frameworks

How should a PICOT-style research question be structured for this compound’s therapeutic potential?

Example Framework:

  • P opulation: Patients with chronic neuropathic pain.
  • I ntervention: Intrathecal this compound administration.
  • C omparison: Standard P2X3 antagonists (e.g., A-317491).
  • O utcome: Reduction in pain intensity (VAS score) at 12 weeks.
  • T imeframe: 6-month follow-up for relapse monitoring.
    This structure ensures alignment with clinical translation goals while maintaining mechanistic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.